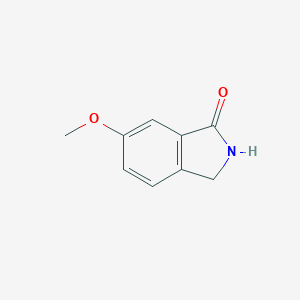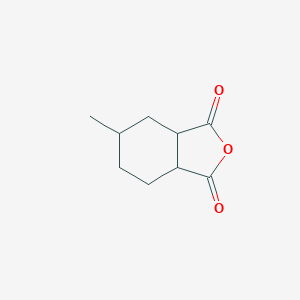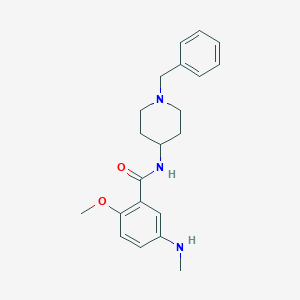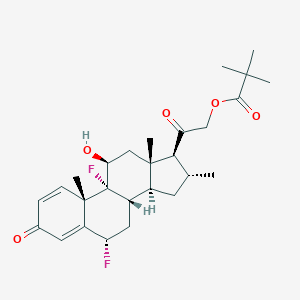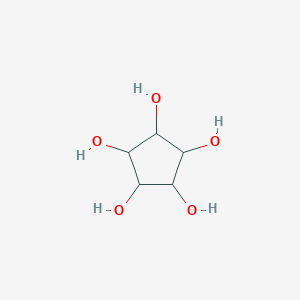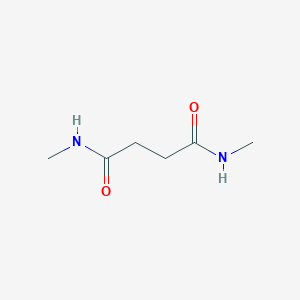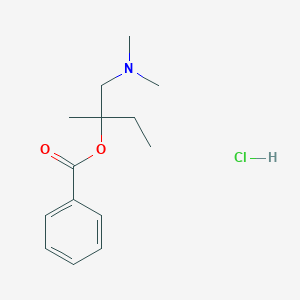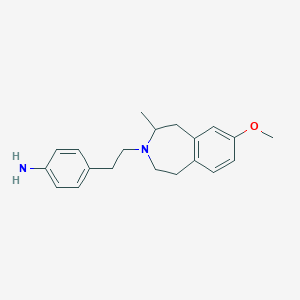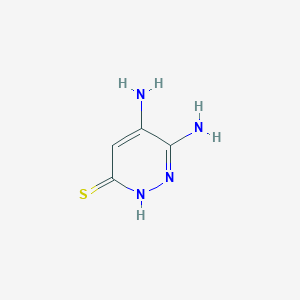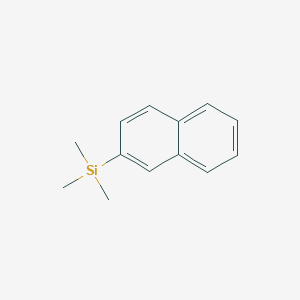
2-(Trimethylsilyl)naphthalene
Vue d'ensemble
Description
2-(Trimethylsilyl)naphthalene is a compound that includes a naphthalene structure with a trimethylsilyl group attached . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)naphthalene involves the use of a trimethylsilylating reagent . For instance, lithiation of certain compounds with n-butyllithium followed by reaction with trimethylsilyl chloride has been used in the synthesis .Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)naphthalene is characterized by the presence of a naphthalene core and a trimethylsilyl group . The introduction of silyl groups at certain positions of the naphthalene chromophore/fluorophore causes shifts of the absorption maxima to longer wavelengths .Chemical Reactions Analysis
The trimethylsilyl group in 2-(Trimethylsilyl)naphthalene is characterized by chemical inertness . Silylation is the chemical reaction of replacing a reactive hydrogen atom in certain groups with a silyl group, most frequently with trimethylsilyl (TMS) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trimethylsilyl)naphthalene are influenced by the presence of the trimethylsilyl group. This group is known to cause shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities . The exact properties such as melting point, boiling point, and density are not directly available but can be inferred from related compounds .Applications De Recherche Scientifique
Silicon Modification in Aromatic Compounds
- Regiochemistry Control in Aromatic Compounds : 2-(Trimethylsilyl)naphthalene is used to control regiochemistry, overreduction, and prevent bond cleavage during the reduction of aromatic compounds. The trimethylsilyl group can be replaced by hydrogen or primary alkyl groups, representing overall reductive alkylation (Marcinow, Clawson, & Rabideau, 1989).
Study of Intramolecular Bonds
- Investigating Barrier-Free Intramolecular Hydrogen Bonds : The compound is used to study the shortest intramolecular [NHN]+ hydrogen bond among aromatic diamine systems, with a very low barrier estimated at about 0.7 kcal/mol (Degtyarev et al., 2008).
Electron Spin Resonance Studies
- Understanding dπ–pπ Interaction : Through electron spin resonance spectroscopy, the compound is used to study dπ–pπ conjugation and the effect of SiMe3 and CMe3 groups on energy levels in trimethylsilyl-substituted naphthalenes (Evans, Jerome, & Rees, 1973).
Synthesis and Structural Analysis
- Synthesis and Steric Effects Study : 2-(Trimethylsilyl)naphthalene is synthesized and used to evaluate the steric effects of Me3M substituents in these compounds, with applications in NMR spectroscopy (Seyferth & Vick, 1977).
Applications in Organic Chemistry
- Building Blocks for Pharmaceutical Research : The compound is used in the synthesis of fluoronaphthalene derivatives, serving as building blocks for pharmaceutical or agricultural research (Masson & Schlosser, 2005).
Organometallic Synthesis
- Exploring Basicity and Molecular Structure : The compound's synthesis is part of research on "proton sponge" derivatives, investigating molecular structure, spectral characteristics, and basicity in organometallic chemistry (Pozharskii et al., 2003).
Catalytic Applications
- Desilylative Acyloxylation for Phenol Derivatives Synthesis : It's used in palladium-catalyzed desilylative acetoxylation, transforming trimethylsilylarenes to acetoxyarenes and phenols (Gondo, Oyamada, & Kitamura, 2015).
Orientations Futures
The future directions in the study of 2-(Trimethylsilyl)naphthalene and similar compounds could involve further investigation of their photophysical properties and electronic transitions . The effects of group 14 elements on photophysical properties of fused aromatic compounds are also a potential area of study .
Propriétés
IUPAC Name |
trimethyl(naphthalen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTJPXXIHGWZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345370 | |
| Record name | Silane, trimethyl-2-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)naphthalene | |
CAS RN |
18052-85-2 | |
| Record name | Silane, trimethyl-2-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



